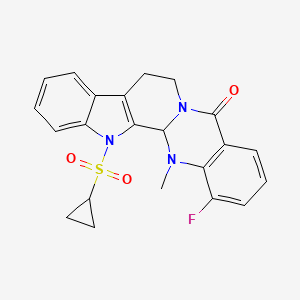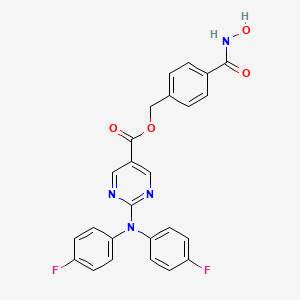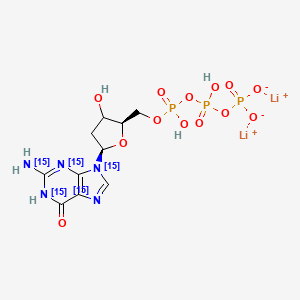
DNA-PK Substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA-dependent protein kinase substrate (DNA-PK substrate) is a critical component in the DNA damage response pathway. It plays a significant role in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound is a part of the DNA-PK complex, which includes the DNA-PK catalytic subunit and the Ku heterodimer. This complex is essential for maintaining genomic stability and preventing mutations that could lead to cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of DNA-PK substrate involves the synthesis of duplex DNA substrates with specific modifications. For instance, a series of duplex DNA substrates with site-specific cisplatin-DNA adducts can be prepared. Terminal biotin modification and streptavidin blocking are employed to direct DNA-PK binding to the unblocked termini with a specific DNA strand orientation and cisplatin-DNA adduct position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves the use of recombinant DNA technology to produce the necessary proteins and DNA substrates in large quantities. This process may include the use of bacterial or yeast expression systems to produce the DNA-PK catalytic subunit and Ku heterodimer, followed by purification and assembly of the DNA-PK complex.
Análisis De Reacciones Químicas
Types of Reactions: DNA-PK substrate undergoes several types of reactions, primarily phosphorylation. The DNA-PK complex phosphorylates various substrates, including itself, in response to DNA damage. This phosphorylation is crucial for the activation of the DNA-PK complex and the subsequent repair of DNA double-strand breaks .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP, which serves as the phosphate donor for phosphorylation reactions. The conditions for these reactions typically involve the presence of double-stranded DNA ends, which are necessary for the activation of the DNA-PK complex .
Major Products: The major products formed from the reactions involving this compound are phosphorylated proteins. These phosphorylated proteins play essential roles in the DNA damage response and repair processes .
Aplicaciones Científicas De Investigación
DNA-PK substrate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA repair and the role of protein kinases in cellular processes. In biology, this compound is crucial for understanding the cellular response to DNA damage and the maintenance of genomic stability .
In medicine, this compound is a target for cancer therapy. Inhibitors of DNA-PK are being developed and tested in clinical trials as potential treatments for various types of cancer. These inhibitors can sensitize cancer cells to radiotherapy and chemotherapy, making them more effective . In industry, this compound is used in the development of diagnostic tools and therapeutic agents for diseases related to DNA damage and repair .
Mecanismo De Acción
The mechanism of action of DNA-PK substrate involves its role in the DNA-PK complex. Upon DNA damage, the Ku heterodimer binds to the DNA ends and recruits the DNA-PK catalytic subunit. This recruitment leads to the activation of the DNA-PK complex, which then phosphorylates various substrates, including itself. This phosphorylation is essential for the repair of DNA double-strand breaks through the non-homologous end joining pathway .
Comparación Con Compuestos Similares
DNA-PK substrate is unique compared to other similar compounds due to its specific role in the DNA damage response and repair. Similar compounds include other members of the phosphatidylinositol 3-kinase-related kinase family, such as ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related. These kinases also play roles in the DNA damage response but have different substrates and mechanisms of action .
List of Similar Compounds:- Ataxia-telangiectasia mutated
- Ataxia-telangiectasia and Rad3-related
- Mammalian target of rapamycin
- SMG1
- Transformation/transcription domain-associated protein
Propiedades
Fórmula molecular |
C82H123N19O24 |
|---|---|
Peso molecular |
1759.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C82H123N19O24/c1-43(2)36-56(74(116)97-59(39-48-41-87-51-21-11-10-20-49(48)51)76(118)90-52(22-12-14-32-83)71(113)93-55(82(124)125)23-13-15-33-84)96-77(119)60(40-67(108)109)95-69(111)46(6)89-73(115)58(38-47-18-8-7-9-19-47)94-68(110)45(5)88-70(112)54(28-31-66(106)107)91-72(114)53(27-29-64(86)103)92-78(120)61(42-102)99-75(117)57(37-44(3)4)98-79(121)62-24-16-34-100(62)81(123)63-25-17-35-101(63)80(122)50(85)26-30-65(104)105/h7-11,18-21,41,43-46,50,52-63,87,102H,12-17,22-40,42,83-85H2,1-6H3,(H2,86,103)(H,88,112)(H,89,115)(H,90,118)(H,91,114)(H,92,120)(H,93,113)(H,94,110)(H,95,111)(H,96,119)(H,97,116)(H,98,121)(H,99,117)(H,104,105)(H,106,107)(H,108,109)(H,124,125)/t45-,46-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 |
Clave InChI |
SJMFTLLFJBDVDZ-MDLTZENWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)



![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)




![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)



![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
